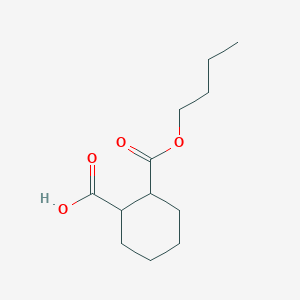

Butyl hydrogen cyclohexane-1,2-dicarboxylate

Description

Butyl hydrogen cyclohexane-1,2-dicarboxylate is a monoester derivative of cyclohexane-1,2-dicarboxylic acid, featuring a butyl ester group and a free carboxylic acid moiety. Monoesters like this are often intermediates in organic synthesis or pharmaceuticals, contrasting with diesters widely used as plasticizers .

Properties

CAS No. |

21583-35-7 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

2-butoxycarbonylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H20O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h9-10H,2-8H2,1H3,(H,13,14) |

InChI Key |

VRHUZZLSVQTROS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1CCCCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl hydrogen cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of related phthalates. The process involves the hydrogenation of diisononyl phthalate (DINP) to produce diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which can then be further processed to obtain butyl hydrogen cyclohexane-1,2-dicarboxylate .

Industrial Production Methods

The industrial production of butyl hydrogen cyclohexane-1,2-dicarboxylate typically involves the use of high-pressure hydrogenation reactors. The reaction conditions include elevated temperatures and pressures, along with the use of a suitable catalyst to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

Butyl hydrogen cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of cyclohexanone derivatives.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: Substitution reactions can occur at the carboxylate groups, leading to the formation of various esters and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as alcohols and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Various esters and amides.

Scientific Research Applications

Butyl hydrogen cyclohexane-1,2-dicarboxylate has several scientific research applications, including:

Chemistry: Used as a plasticizer in the production of flexible plastics and as a reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems, particularly in relation to its use as a plasticizer.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.

Mechanism of Action

The mechanism of action of butyl hydrogen cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains in plastics. As a plasticizer, it modifies the structure of polyvinyl chloride (PVC) resins, weakening the interactions between polymer chains. This results in a decrease in the glass transition temperature, reduced tensile strength, increased elongation at break, and improved plasticity .

Comparison with Similar Compounds

Structural and Functional Differences

Butyl Hydrogen Cyclohexane-1,2-Dicarboxylate

- Structure: Monoester with a butyl group (C₄H₉) and a free carboxylic acid (-COOH).

- Properties : Likely polar due to the free acid group, enhancing solubility in polar organic solvents (e.g., alcohols) but reduced lipophilicity compared to diesters.

Diisononyl Cyclohexane-1,2-Dicarboxylate (DINCH)

- Structure: Diester with two isononyl (C₉H₁₉) groups.

- Properties : Highly lipophilic, used as a phthalate-free plasticizer in medical devices, toys, and food packaging. Exhibits moderate toxicity concerns despite being marketed as safer than phthalates .

- Applications : Dominates the plasticizer market due to flexibility and regulatory compliance .

Dimethyl Cyclohexane-1,2-Dicarboxylate

- Structure : Diester with two methyl (CH₃) groups.

- Properties : Low molecular weight (200.23 g/mol), colorless liquid, soluble in ethers and alcohols. Used as an intermediate in drug and pesticide synthesis .

Diglycidyl Cyclohexane-1,2-Dicarboxylate

- Structure : Epoxy-functionalized diester.

- Properties : Reactive groups enable cross-linking in polymer coatings, enhancing thermal stability. Used in specialty resins and adhesives .

Comparative Data Table

Toxicity and Environmental Impact

- Butyl Hydrogen Cyclohexane-1,2-Dicarboxylate: Limited data, but monoesters generally exhibit higher biodegradability than diesters.

- DINCH : Metabolized to hydroxy and oxo derivatives (e.g., MHINCH, MCOCH) with detectable urinary levels in humans. Chronic exposure linked to oxidative stress in animal models .

- Dimethyl Esters : Low environmental persistence due to hydrolysis but may contribute to aquatic toxicity in high concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.